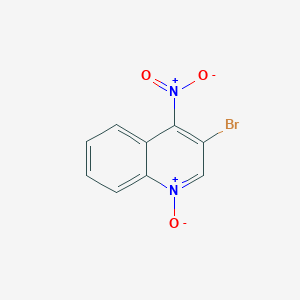
3-Bromo-4-nitroquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-nitroquinoline 1-oxide is a useful research compound. Its molecular formula is C9H5BrN2O3 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
3-Bromo-4-nitroquinoline 1-oxide has been studied for its potential anticancer properties. It is structurally related to 4-nitroquinoline 1-oxide, a known carcinogen that can induce oral carcinogenesis in animal models. Research has shown that derivatives of quinoline compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties. For instance, studies involving the compound have indicated its capacity to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve DNA interaction, leading to the induction of mutagenesis and subsequent cell death. This is particularly relevant in the context of its structural similarity to other quinoline derivatives known for their DNA-damaging capabilities .
Genetic Research
Mutagenesis Studies
As a nitro compound, this compound is valuable in genetic research for studying mutagenesis mechanisms. Its ability to cause mutations makes it a useful tool for understanding the genetic basis of cancer and other diseases. Research has demonstrated that compounds like 4-nitroquinoline 1-oxide can mimic DNA damage caused by environmental factors such as UV radiation, making them essential for studying DNA repair pathways .
Chemical Synthesis
Reactivity and Synthesis Applications
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The introduction of bromine and nitro groups significantly alters the electronic properties of the quinoline ring, facilitating diverse synthetic pathways .
Case Study 1: Anticancer Efficacy
Objective : To evaluate the anticancer effects of this compound in breast cancer models.
Results : The compound demonstrated significant induction of apoptosis in cancer cells with minimal cytotoxicity towards normal cells, suggesting a selective therapeutic window.
Case Study 2: Genetic Toxicology
Objective : To assess the mutagenic potential of this compound using bacterial assays.
Results : The compound exhibited a dose-dependent increase in mutation frequency, confirming its role as a mutagen and contributing to our understanding of chemical carcinogenesis.
Propriétés
Numéro CAS |
14173-58-1 |
|---|---|
Formule moléculaire |
C9H5BrN2O3 |
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
3-bromo-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5BrN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
Clé InChI |
KVCLQGSVAXXXDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















